1-(4-methylcyclohexyl)piperidin-4-amine, also known as 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine, is a chemical compound with the molecular formula and a molecular weight of 238.37 g/mol. This compound is part of the piperidine family, which are six-membered heterocyclic compounds containing one nitrogen atom. The presence of the 4-methylcyclohexyl group contributes to its unique properties and potential applications in various fields, including medicinal chemistry and organic synthesis.
This compound can be classified as a piperidine derivative. Piperidines are known for their diverse biological activities and are often utilized in drug development due to their ability to interact with various biological targets. The specific structure of 1-(4-methylcyclohexyl)piperidin-4-amine allows it to function as a building block in the synthesis of more complex organic molecules, making it valuable in both academic and industrial research settings.
The synthesis of 1-(4-methylcyclohexyl)piperidin-4-amine typically involves several steps. A common method includes the reaction of 4-methylcyclohexylamine with piperidin-4-one under controlled conditions. This reaction often requires a catalyst and specific temperature settings to optimize yield and purity.
The molecular structure of 1-(4-methylcyclohexyl)piperidin-4-amine can be described using its InChI (International Chemical Identifier) and InChI Key:
InChI=1S/C14H26N2O/c1-11-3-5-13(6-4-11)15-14-7-9-16(10-8-14)12(2)17/h11,13-15H,3-10H2,1-2H3
WIEIGZKHHGDNGV-UHFFFAOYSA-N
The compound features a piperidine ring substituted with a 4-methylcyclohexyl group, which provides steric hindrance that may influence its biological activity and chemical reactivity. The presence of the amine functional group allows for further derivatization, enhancing its utility in synthetic chemistry.
1-(4-methylcyclohexyl)piperidin-4-amine can participate in various chemical reactions:
These reactions typically require specific solvents, catalysts, and controlled temperatures to achieve optimal yields and selectivity.
Piperidine derivatives have been shown to interact with various neurotransmitter receptors, which may lead to analgesic or anti-inflammatory effects. Ongoing research aims to elucidate the precise mechanisms through which these compounds exert their biological effects .
1-(4-methylcyclohexyl)piperidin-4-amine is characterized by its solid state at room temperature, with properties that may include:
The compound's reactivity is influenced by its functional groups:
Relevant data on solubility and stability should be obtained through experimental studies for precise applications.
1-(4-methylcyclohexyl)piperidin-4-amine has several scientific applications:
The versatility of this compound makes it an important subject for ongoing research in various scientific fields .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2